molecular formula C14H11Br2N3S B10839640 1-(Bis(3-bromophenyl)methylene)thiosemicarbazide

1-(Bis(3-bromophenyl)methylene)thiosemicarbazide

Cat. No.: B10839640
M. Wt: 413.1 g/mol
InChI Key: DLNPHAFNMNLYRY-UHFFFAOYSA-N
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Description

1-(bis(3-bromophenyl)methylene)thiosemicarbazide is a compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-(bis(3-bromophenyl)methylene)thiosemicarbazide typically involves the Schiff base condensation reaction. This reaction occurs between thiosemicarbazides and methylene bridged compounds. For instance, the acid-catalyzed condensation of 3-aryl-4,6-dimethoxyindole-7-carbaldehydes and formaldehyde can produce a series of bis-indole based thiosemicarbazones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Chemical Reactions Analysis

1-(bis(3-bromophenyl)methylene)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially at the 2nd and 5th positions of the 1,3,4-thiadiazole ring system.

    Common Reagents and Conditions: The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(bis(3-bromophenyl)methylene)thiosemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bis(3-bromophenyl)methylene)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition can lead to the disruption of cellular processes in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

1-(bis(3-bromophenyl)methylene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives and 1,3,4-thiadiazole compounds:

Properties

Molecular Formula

C14H11Br2N3S

Molecular Weight

413.1 g/mol

IUPAC Name

[bis(3-bromophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H11Br2N3S/c15-11-5-1-3-9(7-11)13(18-19-14(17)20)10-4-2-6-12(16)8-10/h1-8H,(H3,17,19,20)

InChI Key

DLNPHAFNMNLYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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